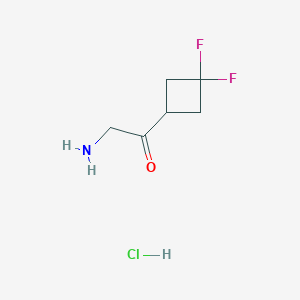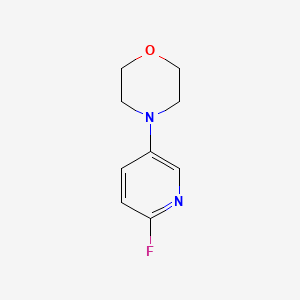
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core, which is a privileged scaffold in drug design due to its presence in many natural and synthetic biologically active molecules .
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) based compounds, which include 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds have been found to interact with their targets in a way that results in a broad spectrum of biological activities .
Biochemical Pathways
Thiq-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
将来の方向性
THIQ-based compounds, including 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these compounds and their applications in treating various diseases.
生化学分析
Cellular Effects
Tetrahydroisoquinolines have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the Pictet-Spengler cyclization, where phenylalanines with at least one free ortho-position undergo cyclization with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another approach is the Petasis reaction combined with Pomeranz-Fritsch-Bobbitt cyclization, which has been used to synthesize similar tetrahydroisoquinoline derivatives .
化学反応の分析
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde for cyclization and hydrogenolytic agents for bond cleavage . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance biological activity .
科学的研究の応用
This compound has significant applications in scientific research, particularly in medicinal chemistry. It serves as a building block for the synthesis of natural products and synthetic pharmaceuticals . Its derivatives have been evaluated for their potential as anti-inflammatory, anti-viral, anti-fungal, and anti-cancer agents . Additionally, it has been studied for its role in treating neurodegenerative disorders such as Parkinson’s disease .
類似化合物との比較
3-oxo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be compared with other tetrahydroisoquinoline derivatives, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific inhibitory effects on certain enzymes, make it a valuable compound for drug development .
特性
CAS番号 |
933726-65-9 |
|---|---|
分子式 |
C10H9NO3 |
分子量 |
191.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




